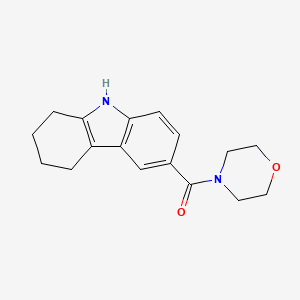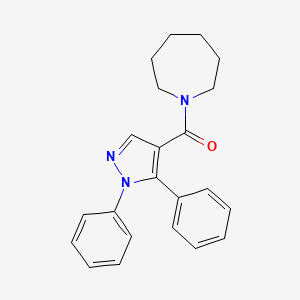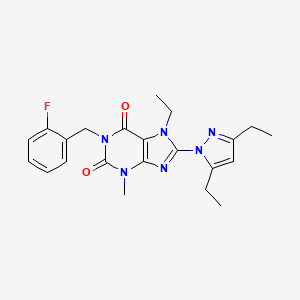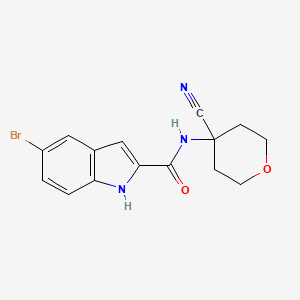![molecular formula C17H17N3O2S B2834137 1,3-Dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899732-43-5](/img/structure/B2834137.png)
1,3-Dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems that have received much interest due to their diverse biological potential . Compounds of this class exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse and depend on the specific substituents present on the pyrimidine ring . For example, the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring, is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary widely depending on their specific structure and substituents . For example, the degree of lipophilicity, i.e., the affinity of the drug for a lipid environment, allows it to diffuse easily into cells .Scientific Research Applications
Therapeutic Applications
The compound belongs to the class of pyridopyrimidines, which have shown significant therapeutic interest . They are present in relevant drugs and have been studied extensively in the development of new therapies .
Antitumor Effects
Some pyridopyrimidines, such as Piritrexim, have shown good antitumor effects . They inhibit dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis, and have been used in the treatment of various types of cancer .
Breast Cancer Treatment
Palbociclib, a drug developed by Pfizer for the treatment of breast cancer, contains a pyridopyrimidine moiety . It’s an example of how this class of compounds can be used in targeted cancer therapies .
Rheumatoid Arthritis Treatment
Dilmapimod is another example of a pyridopyrimidine derivative with potential therapeutic applications . It has shown potential activity against rheumatoid arthritis .
mTOR Inhibition
Vistusertib or AZD2014 is a novel mTOR inhibitor that contains a pyridopyrimidine moiety . mTOR inhibitors are used in the treatment of various types of cancer and other diseases .
Synthesis of Derivatives
The reaction of 5,7-dichloro-6-nitropyrido[2,3-d]-pyrimidine-2,4-dione with amines can lead to the synthesis of derivatives of triazolo(4′,5′:4,5)pyrido[2,3-d]pyrimidines . These derivatives can have various applications depending on their specific properties .
Catalyst in Polymerizations
Although not directly related to “1,3-Dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione”, it’s worth noting that some 1,3-dimethyl compounds are used as catalysts in certain types of polymerizations . Their ability to stabilize reactive intermediates plays a crucial role in these processes .
Future Directions
The future directions in the research of pyrido[2,3-d]pyrimidines are likely to involve the development of new synthetic methods and the exploration of their biological activities . Given their wide range of biological activities, pyrido[2,3-d]pyrimidines are expected to continue to be a focus of research in medicinal chemistry .
properties
IUPAC Name |
1,3-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-5-4-6-12(9-11)10-23-13-7-8-18-15-14(13)16(21)20(3)17(22)19(15)2/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGYFSWMSGAXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-tert-Butyl-4-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2834056.png)


![N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2834060.png)

![4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2834065.png)




![3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834072.png)
![1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2834073.png)
![Ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2834075.png)